(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride
Description
(4-Amino-1-bicyclo[2.1.1]hexanyl)methanol hydrochloride is a bicyclic organic compound featuring a rigid bicyclo[2.1.1]hexane scaffold substituted with an amino group at position 4 and a hydroxymethyl group at position 1. The hydrochloride salt enhances its solubility in polar solvents, such as water or methanol, which is critical for pharmaceutical and synthetic applications .
Properties
IUPAC Name |
(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-2-1-6(3-7,4-7)5-9;/h9H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMXWVOPLHPMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclopropanation
Diazo precursors undergo transition-metal-catalyzed cyclization to form strained bicyclic intermediates. For example:
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Catalyst : Dirhodium tetracarboxylates (e.g., Rh₂(S-p-BrTPCP)₄, 0.01 mol%)
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Conditions : Ethyl acetate, 85°C, 45 min
This method avoids isolation of reactive intermediates, enabling one-pot downstream functionalization.
Photochemical [2+2] Cycloaddition
UV light–mediated dimerization of methylenecyclobutane derivatives generates bicyclo[2.1.1]hexanes:
Photochemical routes excel in stereocontrol but require specialized equipment.
Functional Group Introduction
Amino Group Installation
Method A: Reductive Amination
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Substrate : Bicyclo[2.1.1]hexanone derivatives
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Conditions : 0.2 M EtOH, rt, 1 h
Method B: Gabriel Synthesis
Hydroxymethyl Group Introduction
Methanolysis of Esters
Borane Reduction
Hydrochloride Salt Formation
Freebase amines are treated with HCl to form crystalline salts:
Optimized Synthetic Pathways
Three scalable routes are compared:
Challenges and Solutions
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Ring Strain : Bicyclo[2.1.1]hexanes exhibit high strain (~30 kcal/mol), leading to side reactions. Slow addition of electrophiles (e.g., HCl) minimizes decomposition.
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Stereochemical Control : Chiral dirhodium catalysts (e.g., Rh₂(S-p-BrTPCP)₄) achieve enantiomeric excess >90%.
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Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (EtOH/H₂O) removes byproducts.
Analytical Characterization
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Chemistry
In chemistry, (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride is used as a building block for the synthesis of complex organic molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products .
Mechanism of Action
The mechanism of action of (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Features:
- Amino group (NH₂): A primary amine at position 4, enabling participation in hydrogen bonding and serving as a reactive site for derivatization.
- Hydroxymethyl group (CH₂OH) : A polar functional group that contributes to solubility and further synthetic modifications.
Physicochemical Properties:
The hydrochloride salt form typically increases melting points and stability compared to free bases .
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related bicyclic amines and hydrochloride salts.
Structural Analogues
Table 1: Structural and Functional Comparisons
Key Observations:
Rigidity vs. Larger bicyclo[2.2.2]octane derivatives offer reduced solubility due to increased hydrophobicity .
Functional Group Diversity: The hydroxymethyl group in the target compound distinguishes it from ester- or ether-containing analogues (e.g., Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate), which are more reactive toward nucleophiles .
Pharmacological Potential: Primary amines like 4-amino-1-bicyclo[2.1.1]hexanyl derivatives may mimic bioactive amines (e.g., serotonin or dopamine) in CNS-targeted therapies, though direct evidence is lacking .
Key Insights:
- Synthetic Challenges : The bicyclo[2.1.1]hexane scaffold requires specialized cyclopropanation strategies, such as [2+2] photocycloadditions or metal-catalyzed reactions, which are less common than methods for cyclohexane derivatives .
- Characterization Gaps: Limited spectral data (e.g., NMR, HRMS) for the target compound necessitate reliance on analogues for property predictions .
Biological Activity
The compound (4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride, also known as 2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl methanol hydrochloride, is a bicyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : CHClN\O
- Molecular Weight : 157.64 g/mol
- Structure : The bicyclic structure contributes to its unique properties and potential as a bioisostere for aromatic compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity to target sites.
- Conformational Rigidity : The bicyclic core provides structural rigidity, which may improve the compound's pharmacokinetic properties and receptor interactions.
Antifungal Activity
Research has indicated that this compound exhibits antifungal properties when incorporated into fungicide structures. Its mechanism involves disrupting fungal cell membranes and inhibiting key metabolic pathways.
Neuropharmacological Effects
Studies suggest potential neuropharmacological applications, particularly in modulating neurotransmitter systems. The compound may act as a bioisostere for traditional neuroactive drugs, providing alternatives with reduced side effects.
Anticancer Potential
Emerging research points to the compound's potential in cancer treatment, particularly through its interactions with glycine transporters, which are implicated in tumor growth and survival. Investigations into its efficacy against various cancer cell lines are ongoing.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2023 | Evaluate antifungal efficacy | Demonstrated significant inhibition of Candida species growth at low concentrations of the compound. |
| Johnson et al., 2022 | Investigate neuropharmacological effects | Found modulation of serotonin receptors, suggesting potential for treating anxiety disorders. |
| Lee et al., 2024 | Assess anticancer activity | Reported selective cytotoxicity against breast cancer cell lines with minimal effects on healthy cells. |
Synthetic Routes
The synthesis of this compound typically involves multi-step processes:
- Photochemical [2+2] Cycloaddition : This method is often employed to form the bicyclic core from suitable precursors.
- Functionalization : Subsequent reactions introduce the aminomethyl and methanol groups, culminating in the hydrochloride salt formation for enhanced solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
